1H-Cyclopropa(4,5)cyclopenta(1,2-c)pyrazole-3-carboxamide, 4,4a,5,5a-tetrahydro-N-((1S)-1-(hydroxymethyl)-2,2-dimethylpropyl)-1-(4-oxido-2-pyrazinyl)-, (4aS,5aS)-
Overview
Description
Olorinab is a highly potent and selective CB2 agonist for the treatment of chronic pain.
Scientific Research Applications
Synthesis and Biological Activities
1H-Cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide and its derivatives have been extensively explored in various scientific studies, particularly focusing on their synthesis and biological activities. These compounds are known for their potential in the field of medicinal chemistry, where they have been synthesized and evaluated for various biological properties.
- Antibacterial and Antimicrobial Activities : Several studies have focused on the synthesis of novel derivatives of this compound and testing their antibacterial and antimicrobial activities. For instance, Palkar et al. (2017) synthesized novel analogs that showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for their cytotoxic activity against mammalian cell lines, confirming their antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).
- Synthesis and Structural Analysis : Kirin et al. (2002) conducted studies on optically active triosmium clusters with bridging terpenic thioureato-like ligands derived from 1H-Cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide, providing insights into the synthesis and structure of these complexes (Kirin et al., 2002).
Therapeutic Potential
The therapeutic potential of derivatives of 1H-Cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide has been a significant area of research, with various studies exploring their applications in treating diseases and disorders.
- Cancer Research : Derivatives of this compound have been studied for their potential use in cancer treatment. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Chemistry and Synthesis Methods
The chemistry and synthesis of these derivatives have been a focus of research, contributing significantly to the understanding of their properties and potential applications.
- Chemical Properties and Synthesis : Kemskii et al. (2014) focused on the synthesis of 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e][1,4]diazepine derivatives, exploring their chemical properties and synthesis methods (Kemskii et al., 2014).
properties
IUPAC Name |
(2S,4S)-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-18(2,3)13(9-24)20-17(25)15-12-7-10-6-11(10)16(12)23(21-15)14-8-22(26)5-4-19-14/h4-5,8,10-11,13,24H,6-7,9H2,1-3H3,(H,20,25)/t10-,11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSQLTBPYZSGBA-GMXVVIOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)NC(=O)C1=NN(C2=C1CC3C2C3)C4=NC=C[N+](=C4)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CO)NC(=O)C1=NN(C2=C1C[C@H]3[C@@H]2C3)C4=NC=C[N+](=C4)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olorinab | |
CAS RN |
1268881-20-4 | |
Record name | (4aS,5aS)-4,4a,5,5a-Tetrahydro-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-1-(4-oxido-2-pyrazinyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268881-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olorinab [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268881204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olorinab | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14998 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OLORINAB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581F7DFA9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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